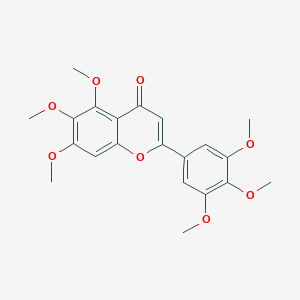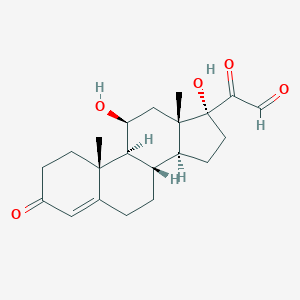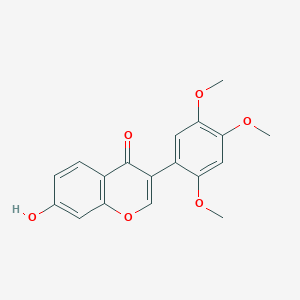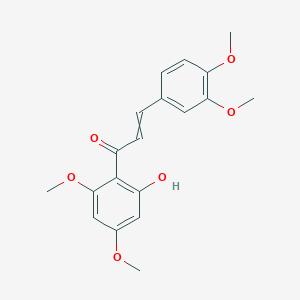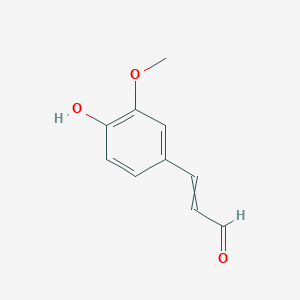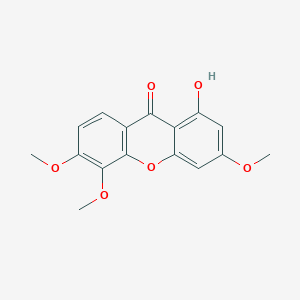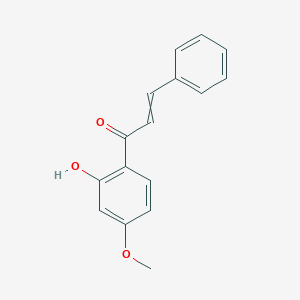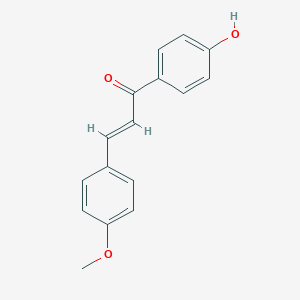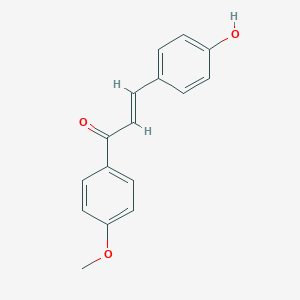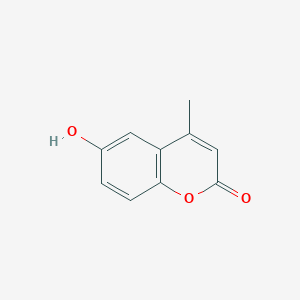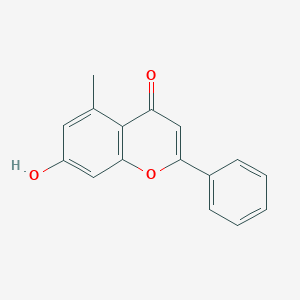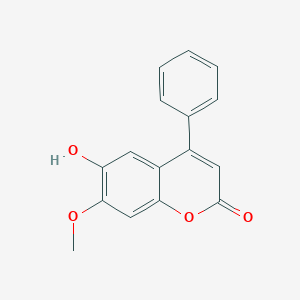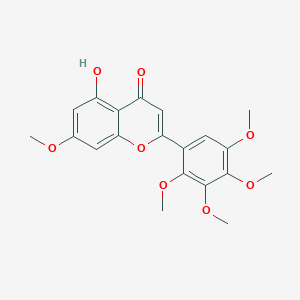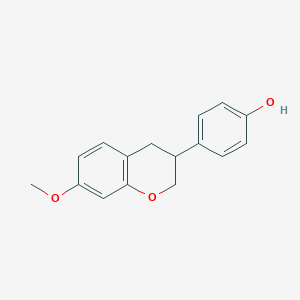
4-(7-Methoxychroman-3-yl)phenol
Vue d'ensemble
Description
4-(7-Methoxychroman-3-yl)phenol, also known as S-equol, is a compound that has gained significant attention due to its potential health benefits. It is a metabolite of daidzein, a phytoestrogen found in soybeans, and is produced by certain gut bacteria. S-equol has been studied extensively for its potential use in treating menopausal symptoms, preventing breast cancer, and improving bone health.
Mécanisme D'action
4-(7-Methoxychroman-3-yl)phenol acts as a selective estrogen receptor modulator (SERM), which means that it can selectively bind to estrogen receptors in different tissues. This allows it to have estrogenic effects in tissues such as bone and brain, while having anti-estrogenic effects in tissues such as breast and uterus. 4-(7-Methoxychroman-3-yl)phenol also has the ability to inhibit the activity of certain enzymes, such as aromatase, which is involved in estrogen synthesis.
Effets Biochimiques Et Physiologiques
4-(7-Methoxychroman-3-yl)phenol has been shown to have a variety of biochemical and physiological effects. In addition to its estrogenic effects, 4-(7-Methoxychroman-3-yl)phenol has been shown to improve bone health by increasing bone mineral density and reducing bone resorption. It has also been shown to have anti-inflammatory effects, which may be beneficial in preventing chronic diseases such as cancer and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 4-(7-Methoxychroman-3-yl)phenol in the laboratory is that it can be synthesized relatively easily using standard chemical techniques. Additionally, 4-(7-Methoxychroman-3-yl)phenol has been shown to have relatively low toxicity, which makes it a good candidate for further study. However, one limitation of studying 4-(7-Methoxychroman-3-yl)phenol is that it is a relatively new compound, and more research is needed to fully understand its potential health benefits and mechanisms of action.
Orientations Futures
There are a number of future directions for research on 4-(7-Methoxychroman-3-yl)phenol. One area of interest is in the use of 4-(7-Methoxychroman-3-yl)phenol for preventing breast cancer. Studies have shown that 4-(7-Methoxychroman-3-yl)phenol has anti-estrogenic effects in breast tissue, which may be beneficial in preventing the development of breast cancer. Another area of interest is in the use of 4-(7-Methoxychroman-3-yl)phenol for improving bone health. 4-(7-Methoxychroman-3-yl)phenol has been shown to increase bone mineral density and reduce bone resorption, which may be beneficial in preventing osteoporosis. Finally, more research is needed to fully understand the potential health benefits of 4-(7-Methoxychroman-3-yl)phenol, particularly in the areas of cardiovascular disease and inflammation.
Méthodes De Synthèse
4-(7-Methoxychroman-3-yl)phenol can be synthesized in the laboratory by hydrogenation of daidzein using a palladium catalyst. However, the most common method of production is through the metabolism of daidzein by specific gut bacteria, such as Eggerthella sp. YY7918.
Applications De Recherche Scientifique
4-(7-Methoxychroman-3-yl)phenol has been studied for its potential health benefits in a variety of scientific research applications. Studies have shown that 4-(7-Methoxychroman-3-yl)phenol has estrogenic effects, which may be beneficial for women experiencing menopausal symptoms such as hot flashes and night sweats. Additionally, 4-(7-Methoxychroman-3-yl)phenol has been shown to have anti-inflammatory and antioxidant properties, which may be useful in preventing chronic diseases such as cancer and cardiovascular disease.
Propriétés
IUPAC Name |
4-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-15-7-4-12-8-13(10-19-16(12)9-15)11-2-5-14(17)6-3-11/h2-7,9,13,17H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNAWQXWSNKMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C3=CC=C(C=C3)O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501008618 | |
| Record name | 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501008618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-Methoxychroman-3-yl)phenol | |
CAS RN |
89019-86-3 | |
| Record name | 4-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89019-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(7-methoxychroman-3-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089019863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501008618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



